2-[(2E)-2-(N-hydroxyimino)acetamido]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[[(2Z)-2-hydroxyiminoacetyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c12-8(5-10-15)11-7-4-2-1-3-6(7)9(13)14/h1-5,15H,(H,11,12)(H,13,14)/b10-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKECZOKZNVYPQT-YHYXMXQVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)/C=N\O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies and Methodologies for 2 2e 2 N Hydroxyimino Acetamido Benzoic Acid
Direct Acylation Approaches for Amide Bond Formation
Direct acylation strategies focus on forming the central amide bond by coupling an anthranilic acid derivative with a pre-functionalized acylating agent. This approach is fundamental in peptide and amide synthesis, utilizing a range of coupling reagents to facilitate the reaction, typically by activating the carboxylic acid group of the acylating partner.
Coupling with 2-(Hydroxyimino)acetyl Chloride
A direct and highly reactive approach for the synthesis of the target compound involves the acylation of anthranilic acid with 2-(hydroxyimino)acetyl chloride. This method, a variation of the Schotten-Baumann reaction, leverages the high electrophilicity of the acyl chloride to react readily with the amino group of anthranilic acid.
The synthesis begins with the preparation of the acyl chloride from 2-(hydroxyimino)acetic acid using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-(hydroxyimino)acetyl chloride is a potent acylating agent but can be sensitive to moisture and high temperatures. The subsequent reaction with anthranilic acid is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine (B92270). The base serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation. While highly efficient, this method requires careful handling of the reactive acyl chloride.
Table 1: Representative Reaction Parameters for Acyl Chloride Coupling
| Parameter | Condition |
|---|---|
| Starting Materials | Anthranilic acid, 2-(Hydroxyimino)acetyl chloride |
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine (TEA) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1-4 hours |
| Typical Yield | High |
Utilization of Carbodiimide-Based Reagents (e.g., CDI) for Amide Formation
Carbodiimide-based reagents are widely employed for their ability to facilitate amide bond formation under mild conditions. 1,1'-Carbonyldiimidazole (CDI) is a particularly effective reagent that activates carboxylic acids by forming a highly reactive N-acylimidazole intermediate. organic-chemistry.orgresearchgate.net This intermediate then readily reacts with an amine to form the desired amide, releasing imidazole (B134444) as a byproduct. organic-chemistry.org
In this synthetic route, 2-(hydroxyimino)acetic acid is first treated with CDI in an anhydrous aprotic solvent like THF or dimethylformamide (DMF). This activation step is typically rapid and is followed by the addition of anthranilic acid to the reaction mixture. The reaction proceeds smoothly at room temperature, and the workup is often simplified because the byproducts are easily removed. nih.gov The mild nature of CDI-mediated coupling makes it compatible with a wide range of functional groups. organic-chemistry.org The efficiency of this method is notable for its high conversion rates and operational simplicity. organic-chemistry.org
Table 2: General Conditions for CDI-Mediated Amide Formation
| Parameter | Condition |
|---|---|
| Starting Materials | 2-(Hydroxyimino)acetic acid, Anthranilic acid |
| Coupling Reagent | 1,1'-Carbonyldiimidazole (CDI) |
| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) |
| Temperature | Room temperature |
| Reaction Time | 2-12 hours |
| Key Intermediate | N-[2-(hydroxyimino)acetyl]imidazole |
Application of OxymaPure/DIC Coupling Reagents
Modern peptide coupling reagents offer significant advantages in terms of efficiency and the suppression of side reactions, particularly racemization. The combination of N,N'-diisopropylcarbodiimide (DIC) with the additive Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) has emerged as a superior system for amide bond formation. researchgate.netnih.govoxymapure.com
The mechanism involves the reaction of the carboxylic acid (2-(hydroxyimino)acetic acid) with DIC to form a reactive O-acylisourea intermediate. oxymapure.com This intermediate is prone to side reactions, but in the presence of OxymaPure, it is rapidly converted into a more stable and highly reactive Oxyma-ester. oxymapure.comorgsyn.org This active ester then undergoes nucleophilic attack by the amino group of anthranilic acid to yield the final amide product with high efficiency. nih.govorgsyn.org The OxymaPure/DIC system is lauded for its high yields, low racemization potential, and enhanced safety profile compared to older additives like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govnih.gov
Table 3: Research Findings on OxymaPure/DIC Coupling Efficiency
| Finding | Description | Reference |
|---|---|---|
| Superiority to HOBt | OxymaPure/DIC shows clear superiority to HOBt/DIC in terms of purity and yield. | researchgate.netnih.gov |
| Racemization Suppression | The use of OxymaPure as an additive significantly minimizes racemization during coupling. | oxymapure.com |
| Reaction Conditions | Pre-activation of the carboxylic acid with OxymaPure/DIC for a short period before adding the amine leads to excellent yields. | nih.gov |
| Solvent Compatibility | The reaction is typically performed in polar aprotic solvents such as DMF. | orgsyn.org |
Oximation Pathways for Hydroxyimino Group Introduction
Reaction with Hydroxylamine (B1172632) Hydrochloride
This strategy begins with the synthesis of the precursor molecule, 2-(2-oxoacetamido)benzoic acid. This α-keto amide can be prepared by coupling anthranilic acid with ethyl 2-oxoacetate or a similar glyoxylic acid derivative. The subsequent key step is the oximation of the ketone functionality.
The 2-(2-oxoacetamido)benzoic acid is treated with hydroxylamine hydrochloride (NH₂OH·HCl) in a suitable solvent, often an alcohol like ethanol, and in the presence of a base such as sodium acetate (B1210297) or sodium hydroxide (B78521). nih.gov The base is required to liberate the free hydroxylamine from its hydrochloride salt. The reaction is a classic condensation between a carbonyl group and hydroxylamine, resulting in the formation of the oxime. The reaction conditions, such as pH and temperature, are crucial for achieving a good yield and influencing the stereochemical outcome. nih.gov
Table 4: Typical Oximation Reaction Details
| Parameter | Condition |
|---|---|
| Starting Material | 2-(2-Oxoacetamido)benzoic acid |
| Reagent | Hydroxylamine hydrochloride (NH₂OH·HCl) |
| Base | Sodium acetate or Sodium hydroxide |
| Solvent | Ethanol/Water mixture |
| Temperature | Room temperature to reflux |
| Reaction Time | 1-6 hours |
Stereo- and Regioselective Synthesis of the (2E)-Isomer
The formation of oximes from non-symmetrical ketones can lead to a mixture of (E) and (Z) stereoisomers. For 2-[(2E)-2-(N-hydroxyimino)acetamido]benzoic acid, the (2E)-isomer is specifically required. The stereochemical outcome of the oximation reaction is influenced by both kinetic and thermodynamic factors.
In the case of oximes derived from glyoxylic acid amides, the (E)-isomer is generally the thermodynamically more stable product due to reduced steric hindrance. Synthesis under equilibrium conditions (e.g., prolonged reaction times or acidic catalysis) tends to favor the formation of the (E)-isomer. If a mixture of isomers is obtained, it can often be isomerized to the more stable (E)-form by treatment with a protic or Lewis acid under anhydrous conditions. This process can selectively precipitate the desired isomer as an immonium complex, which upon neutralization yields the pure (E)-oxime. Control of reaction temperature is also critical, as the position of the E/Z equilibrium can be temperature-dependent.
Multi-Step Synthesis Protocols
Multi-step synthesis provides a rational and controllable approach to constructing the target molecule. The sequence of reactions is critical for achieving the desired product with high purity and yield. Two notable strategies include a linear sequence involving amide formation followed by oximation, and the use of ring-opening reactions for creating structural analogs.
A primary and logical synthetic route to this compound involves the initial formation of an amide bond, followed by the conversion of a keto group to an N-hydroxyimino group (oxime). This pathway begins with the acylation of anthranilic acid (2-aminobenzoic acid).
The key steps in this sequence are:
Preparation of the Acylating Agent: The synthesis typically starts with a derivative of glyoxylic acid, for instance, ethyl glyoxylate (B1226380). This starting material is then converted into an activated form suitable for acylation, such as an acid chloride (chloro(oxo)acetyl chloride) or by using a coupling agent.
Amide Bond Formation: Anthranilic acid is reacted with the activated acylating agent. This reaction forms an amide linkage, resulting in an intermediate compound, 2-{[2-(oxo)acetyl]amino}benzoic acid. The formation of amide bonds from carboxylic acids and amines is a fundamental transformation in organic synthesis. rsc.orgresearchgate.net Various coupling reagents can be employed to facilitate this step, minimizing side reactions and improving yields. sapub.org
Oximation: The final step is the reaction of the keto-amide intermediate with hydroxylamine (NH₂OH) or its hydrochloride salt. This reaction, known as oximation, converts the ketone functional group into the desired N-hydroxyimino group, yielding the final product.
This synthetic sequence is advantageous as it builds the molecular backbone systematically, allowing for purification of intermediates at each stage.
Table 1: Illustrative Reaction Scheme for Amide Formation Preceding Oximation
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Anthranilic acid, Ethyl 2-chloro-2-oxoacetate | Pyridine, Dichloromethane (DCM), 0°C to RT | Ethyl 2-((2-carboxyphenyl)amino)-2-oxoacetate |
| 2 | Ethyl 2-((2-carboxyphenyl)amino)-2-oxoacetate | Hydroxylamine hydrochloride, Sodium acetate, Ethanol/Water | This compound |
An alternative and versatile approach for generating analogs of this compound involves the ring-opening of N-acylisatin derivatives. Isatin (B1672199) (1H-indole-2,3-dione) is a readily available starting material that can be N-acylated with various acyl groups. Subsequent nucleophilic ring-opening of the N-acylisatin provides a direct route to 2-(acylamino)phenylglyoxylic acid derivatives.
The general process includes:
N-Acylation of Isatin: Isatin is first acylated at the nitrogen atom using an appropriate acylating agent (e.g., an acid chloride or anhydride). This step introduces the desired 'R' group for the analog.
Nucleophilic Ring-Opening: The resulting N-acylisatin is then treated with a nucleophile, such as sodium hydroxide or sodium methoxide. The nucleophile attacks the C2-carbonyl group, leading to the cleavage of the amide bond within the five-membered ring. This hydrolysis or alcoholysis reaction opens the ring to form a 2-(acylamino)phenylglyoxylate derivative.
Oximation: Similar to the previous method, the keto group of the resulting glyoxylate derivative is converted to an oxime using hydroxylamine to yield the final analog.
This methodology is particularly powerful for creating a library of analogs, as the properties of the final compound can be systematically varied by changing the acyl group attached to the isatin nitrogen.
Green Chemistry Approaches in the Synthesis of this compound and Analogs
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of hydroxamic acids and their derivatives to create more environmentally sustainable processes. benthamdirect.comnih.gov These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net
Key green chemistry strategies applicable to the synthesis include:
Enzymatic Synthesis: The use of enzymes, such as lipases, can offer a green alternative for the formation of hydroxamic acids. researchgate.net Enzyme-mediated synthesis often proceeds under mild conditions (temperature and pH) and can produce pure products with high selectivity, reducing the need for extensive purification and minimizing by-products. researchgate.net
Use of Greener Solvents: Traditional organic synthesis often relies on volatile and toxic organic solvents. Green approaches advocate for the use of safer alternatives like water, ethanol, or solvent-free reaction conditions where possible. mdpi.comsphinxsai.com
Catalytic Methods: Employing catalysts instead of stoichiometric reagents reduces waste. For the amide formation step, catalytic methods for direct amidation are being developed to avoid the poor atom economy of many classical coupling agents. researchgate.net
Energy Efficiency: The use of alternative energy sources like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov
Adopting these green methodologies can make the synthesis of this compound and its analogs not only more efficient but also more environmentally responsible. researchgate.net
Optimization of Reaction Conditions and Yields in the Synthesis of the Chemical Compound
Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing reaction time and cost. For the multi-step synthesis of the target compound, several parameters can be fine-tuned.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. beilstein-journals.orgresearchgate.net The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher yields and cleaner reaction profiles. nih.govbeilstein-journals.org
In the context of synthesizing the target compound and its analogs, microwave energy can be applied to:
Amide Bond Formation: Microwave heating can expedite the coupling of carboxylic acids and amines, often leading to higher yields in shorter times compared to conventional refluxing. mdpi.com
Cyclization and Ring-Opening Reactions: Microwave assistance has been shown to be highly effective for various heterocyclic syntheses, including those that could be adapted for the ring-opening of N-acylisatins. nih.gov
The optimization of microwave-assisted protocols involves adjusting parameters such as temperature, reaction time, and power to achieve the best results. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis (Hypothetical Data for an Analogous Reaction)
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | 6-12 hours | 10-30 minutes |
| Temperature | 80-120 °C (Reflux) | 100-150 °C |
| Yield | 65-80% | 85-95% |
| Solvent | Toluene, DMF | Ethanol, Acetonitrile |
The choice of solvent and catalyst plays a pivotal role in the efficiency of the synthesis.
Solvent Optimization: The solvent can influence the solubility of reactants, the reaction rate, and even the reaction pathway. For the amide formation step, polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are common. Optimization studies would involve screening a range of solvents to find one that provides the best balance of solubility and reactivity while also considering green chemistry principles. nih.gov
Catalyst Optimization:
Amidation: For the coupling of anthranilic acid with the glyoxylic acid derivative, various coupling agents (which act as catalysts or activators) can be tested. Common choices include carbodiimides (like DCC or EDC) or phosphonium (B103445) salts. Optimization involves selecting the most effective agent and determining the optimal catalytic loading to maximize yield and minimize side products. nih.gov
Oximation: The oximation reaction is often catalyzed by a weak base or acid. The pH of the reaction medium is a critical parameter to optimize. Bases like sodium acetate or pyridine are commonly used to neutralize the HCl released when using hydroxylamine hydrochloride, driving the reaction to completion.
Systematic studies that vary these parameters are essential to developing a robust and efficient synthesis for this compound. researchgate.net
Molecular Structure, Conformation, and Isomerism in 2 2e 2 N Hydroxyimino Acetamido Benzoic Acid Research
Stereochemistry of the Hydroxyimino Group: Focus on (2E)-Configuration
The stereochemistry of the hydroxyimino group is a critical feature of the molecule's structure. The C=N double bond of the oxime functionality results in geometric isomerism, leading to two possible stereoisomers: (E) and (Z). In 2-[(2E)-2-(N-hydroxyimino)acetamido]benzoic acid, the designation (2E) specifies that the hydroxyl group (-OH) on the nitrogen and the acetamido group are on opposite sides of the C=N double bond.
Conformational Analysis of the Benzoic Acid and Acetamido Moieties
The conformation of the this compound molecule is largely determined by the rotational freedom around several single bonds, particularly the C(aryl)-C(carboxyl) bond, the C(aryl)-N(amido) bond, and the N(amido)-C(carbonyl) bond. The spatial arrangement of the carboxylic acid and acetamido groups ortho to each other on the benzene (B151609) ring introduces significant steric constraints, often referred to as the "ortho effect". researchgate.netrsc.org
In the closely related compound, 2-acetylamino-benzoic acid, X-ray diffraction studies have shown that the nitrogen atom of the amide group and the carbon atom of the carboxylic acid group deviate significantly from the plane of the phenyl ring. researchgate.net This deviation is a strategy to relieve the steric strain between the adjacent bulky substituents. It is expected that this compound would adopt a similar non-planar conformation.
The orientation of the carboxylic acid group is typically influenced by the formation of intramolecular hydrogen bonds. rsc.org However, strong steric repulsion between the amide and carboxyl groups can force one or both to twist out of the plane of the benzene ring, which can, in turn, affect the molecule's electronic properties and intermolecular interactions. researchgate.netnih.gov
Intramolecular Interactions and Hydrogen Bonding Networks
Intramolecular hydrogen bonds play a significant role in stabilizing the conformation of this compound. Several potential intramolecular hydrogen bonds can be postulated:
An interaction between the amide N-H donor and the carbonyl oxygen of the carboxylic acid acceptor, forming a six-membered ring.
An interaction between the carboxylic acid O-H donor and the amide carbonyl oxygen acceptor.
An interaction involving the hydroxyimino O-H group as a donor and either the amide or carboxylic acid oxygen as an acceptor.
Advanced X-ray Crystallographic Analysis for Conformation Elucidation
X-ray crystallography would be the definitive method to elucidate the precise three-dimensional structure. This technique would confirm the (2E)-configuration of the hydroxyimino group, provide exact bond lengths, bond angles, and torsion angles, and reveal the preferred conformation of the acetamido and benzoic acid moieties.
For similar benzoic acid derivatives, crystal structures frequently show the formation of centrosymmetric dimers in the solid state, where two molecules are linked by strong intermolecular O-H···O hydrogen bonds between their carboxylic acid groups. researchgate.netnih.gov It is highly probable that this compound would also exhibit such dimerization. Furthermore, the amide N-H and the oxime O-H groups would likely participate in additional intermolecular hydrogen bonds, creating a complex three-dimensional network that stabilizes the crystal lattice. chemrxiv.orgucl.ac.uk
Below is a table of expected crystallographic parameters based on the analysis of 2-acetylamino-benzoic acid. researchgate.net
| Parameter | Expected Value/System for Analogue |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Fdd2 |
| Key Bond Length (C=O, carboxyl) | ~1.21 Å |
| Key Bond Length (C-O, carboxyl) | ~1.31 Å |
| Key Bond Length (C=O, amido) | ~1.24 Å |
| Key Feature | Deviation of N(amido) and C(carboxyl) from the phenyl ring plane |
| Primary Intermolecular Interaction | O-H···O and N-H···O hydrogen bonds |
Spectroscopic Probes for Isomeric Purity and Structural Integrity
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy is a powerful tool for confirming the structure and stereochemistry of this compound. Both ¹H and ¹³C NMR would provide characteristic signals for each unique proton and carbon atom in the molecule. nih.govrsc.org
¹H NMR:
Aromatic Protons: The protons on the benzoic acid ring would appear as a complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm).
Amide Proton (N-H): A broad singlet is expected, with its chemical shift being highly dependent on the solvent and concentration.
Oxime Proton (=N-OH): A singlet, often downfield, whose chemical shift is also solvent-dependent.
CH Proton: A singlet corresponding to the proton on the carbon of the hydroxyiminoacetamido group. The stereochemistry of the (E)-oxime can influence the chemical shift of adjacent protons. nih.gov
¹³C NMR:
Distinct signals would be observed for the carboxyl carbon, the amide carbonyl carbon, the C=N carbon of the oxime, and the aromatic carbons. mdpi.com The chemical shifts provide a fingerprint of the molecule's carbon skeleton. Two-dimensional NMR techniques like HMQC and HMBC would be used to assign all proton and carbon signals unambiguously. nih.gov
The following table summarizes the expected chemical shifts for the key functional groups.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
|---|---|---|
| ¹H | Carboxylic Acid (-COOH) | 10-13 |
| ¹H | Amide (-NH-) | 8-10 |
| ¹H | Aromatic (Ar-H) | 7.0-8.5 |
| ¹H | Oxime (=N-OH) | 9-12 |
| ¹³C | Carboxylic Acid (-COOH) | 165-175 |
| ¹³C | Amide (-C=O) | 160-170 |
| ¹³C | Oxime (>C=NOH) | 145-160 |
| ¹³C | Aromatic (Ar-C) | 110-150 |
Infrared (IR) and UV-Vis Spectroscopic Characterization for Functional Group Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.
O-H Stretching (Carboxylic Acid): A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. docbrown.info
O-H Stretching (Oxime): A sharper band around 3200-3600 cm⁻¹ corresponds to the O-H stretch of the hydroxyimino group. researchgate.net
N-H Stretching (Amide): A peak in the region of 3300-3500 cm⁻¹ is indicative of the N-H bond.
C=O Stretching (Carboxylic Acid and Amide): Strong, sharp absorption bands would appear in the region of 1650-1750 cm⁻¹. The exact positions can help distinguish between the amide and carboxyl carbonyls.
C=N Stretching (Oxime): A medium intensity band around 1620-1680 cm⁻¹ is characteristic of the oxime C=N bond. researchgate.net
Mechanisms of Molecular Interaction and Pre Clinical Biological Activity of 2 2e 2 N Hydroxyimino Acetamido Benzoic Acid
General Principles of Molecular Target Interaction
The interaction of any drug candidate with its molecular target is governed by a range of non-covalent forces. For 2-[(2E)-2-(N-hydroxyimino)acetamido]benzoic acid, the key structural features dictating these interactions are the oxime group and the aromatic benzoic acid ring.
The oxime group (-C=N-OH) is a critical functional group that can participate significantly in molecular recognition through hydrogen bonding. It possesses both a hydrogen bond donor (the hydroxyl proton) and two potential hydrogen bond acceptor sites (the nitrogen and oxygen atoms). researchgate.netnih.gov This duality allows it to form multiple hydrogen bonds with amino acid residues in the active site of a protein. researchgate.net For instance, the oxygen atom can act as a hydrogen bond donor to an acceptor on the protein, while the nitrogen and oxygen atoms can accept hydrogen bonds from donor residues. researchgate.net The strength of the oxime as a hydrogen bond donor is considered moderate, stronger than aliphatic alcohols but not as effective as a carboxylic acid like benzoic acid. nih.gov This capacity for forming specific, directional hydrogen bonds is crucial for the stable binding and orientation of the molecule within a target's active site.
Aromatic rings are fundamental components in medicinal chemistry, contributing significantly to ligand binding through various interactions. nih.govnih.gov The benzoic acid moiety of this compound can engage in several types of non-covalent interactions.
π-π Stacking: This interaction occurs between the electron-rich π-orbitals of the aromatic ring and the aromatic rings of amino acid residues such as phenylalanine, tyrosine, and tryptophan within the protein's binding pocket. researchgate.net These stacking interactions, which can be face-to-face or edge-to-face (T-shaped), are vital for enhancing binding affinity and specificity. researchgate.netacs.org
Hydrophobic Effects: The nonpolar surface of the benzene (B151609) ring is predisposed to interact favorably with hydrophobic pockets in enzymes. This interaction is driven by the thermodynamic imperative to minimize the disruption of the water hydrogen-bonding network, effectively sequestering the nonpolar surfaces of both the ligand and the protein from the aqueous environment. acs.org This hydrophobic binding often plays a primary role in the initial recognition and anchoring of the ligand to its target. turkjps.org
Together, these interactions determine the affinity and selectivity of the compound for its biological targets. nih.gov
Enzyme Inhibition Studies (In Vitro and Pre-clinical In Vivo Models)
The structural features of this compound suggest its potential as an inhibitor of several classes of enzymes. Pre-clinical studies on analogous compounds provide insights into its likely biological activities.
Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. researchgate.net Their overexpression is linked to various pathological conditions, making them important therapeutic targets. researchgate.net A key strategy for MMP inhibition involves using a functional group that can chelate the catalytic Zn²⁺ ion in the enzyme's active site. researchgate.net
Hydroxamic acids (-CONHOH) are well-established, potent zinc-binding groups (ZBGs) used in many MMP inhibitors. researchgate.netnih.gov They form strong bidentate coordinate bonds with the zinc ion. researchgate.net While the subject compound contains an oxime group, not a hydroxamic acid, this functionality is also known to coordinate with metal ions. The inhibitory potential of hydroxamic acid-based inhibitors against MMP-2 and MMP-9 has been demonstrated, with some derivatives showing IC₅₀ values in the low micromolar to nanomolar range. nih.govnih.gov For example, a study on new N-hydroxybutanamide derivatives showed significant inhibition of MMP-2 and MMP-9. nih.gov
Table 1: Inhibitory Activity of Selected Hydroxamic Acid Derivatives against MMPs This table presents data for structurally related hydroxamic acid compounds, not this compound, to provide context for potential MMP inhibitory activity.
| Compound | MMP-2 IC₅₀ (µM) | MMP-9 IC₅₀ (µM) | Reference |
|---|---|---|---|
| Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide | ~1.5 | ~1.0 | nih.gov |
Cyclooxygenase (COX) enzymes are key to the biosynthesis of prostaglandins (B1171923) from arachidonic acid and exist in two main isoforms, COX-1 and COX-2. brieflands.com COX-1 is constitutively expressed and plays a role in physiological maintenance, whereas COX-2 is inducible and is primarily involved in inflammation. brieflands.comsemanticscholar.org Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs to reduce the gastrointestinal side effects associated with non-selective NSAIDs. brieflands.com
Benzoic acid derivatives have been explored as scaffolds for selective COX-2 inhibitors. nih.govpreprints.org Furthermore, molecules containing an oxime scaffold have also shown COX-2 inhibitory activity. researchgate.netnih.gov The design of selective COX-2 inhibitors often involves a structural motif that can fit into the larger, more accommodating active site of COX-2 compared to COX-1. mdpi.com Studies on various heterocyclic compounds have demonstrated potent and selective COX-2 inhibition. For instance, certain kuwanon derivatives and imidazo[1,2-a]pyridine (B132010) derivatives have shown significant COX-2 inhibition with high selectivity over COX-1. mdpi.comresearchgate.net Research on 5-acetamido-2-hydroxy benzoic acid derivatives has been conducted with the specific aim of enhancing selectivity for COX-2. nih.govnih.gov
Table 2: In Vitro COX-1/COX-2 Enzyme Inhibition Data for Selected Compounds This table includes data for representative selective COX-2 inhibitors to illustrate typical inhibitory concentrations and selectivity indices.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
|---|---|---|---|---|
| Celecoxib | >100 | 15.8 | >6.3 | mdpi.com |
| Kuwanon A | >100 | 14 | >7.1 | mdpi.com |
| Compound 5j (imidazo[1,2-a]pyridine derivative) | 44.86 | 0.05 | 897.1 | researchgate.net |
Neuraminidase (NA) is a critical enzyme for the influenza virus, facilitating the release of newly formed virus particles from infected cells. nih.gov As such, it is a primary target for antiviral drugs. nih.govnih.gov Several benzoic acid derivatives have been investigated as potential neuraminidase inhibitors. nih.govnih.gov
Pre-clinical studies have shown that modifications to the benzoic acid scaffold can significantly impact inhibitory activity. nih.gov For example, one study found that while tri-substituted benzene derivatives showed some activity, the addition of a fourth substituent, such as an oxime, led to poorer IC₅₀ values, suggesting that the additional group might disrupt optimal binding. nih.gov However, other research has identified specific benzoic acid derivatives with potent anti-influenza activity through neuraminidase inhibition. A compound designated NC-5 demonstrated effective inhibition of influenza A viruses, including oseltamivir-resistant strains, in both in vitro and in vivo models. nih.gov
Table 3: Pre-clinical Activity of a Benzoic Acid-Based Neuraminidase Inhibitor This table shows data for the benzoic acid derivative NC-5 to provide an example of the potential anti-influenza activity of this class of compounds.
| Compound | Target Virus | EC₅₀ (µM) | In Vivo Efficacy | Reference |
|---|---|---|---|---|
| NC-5 | Influenza A (H1N1) | 33.6 | Protected infected mice, reduced weight loss, and alleviated lung injury at 100 mg/kg/day. | nih.gov |
| Oseltamivir-resistant Influenza A (H1N1-H275Y) | 32.8 |
Histone Deacetylase (HDAC) Inhibition Mechanisms
The primary mechanism of this compound involves the potent inhibition of zinc-dependent histone deacetylases (HDACs), specifically targeting class I and class II enzymes. patsnap.comcaymanchem.com HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. patsnap.com This deacetylation process leads to a more condensed chromatin structure, which generally results in the transcriptional repression of genes. patsnap.comdrugbank.com
The inhibitory action of this compound is attributed to its chemical structure, which allows it to chelate the zinc ion located in the active site of HDAC enzymes. patsnap.com This interaction blocks the catalytic activity of the enzyme, preventing the removal of acetyl groups. patsnap.com The consequence of HDAC inhibition is the accumulation of acetylated histones, a state known as hyperacetylation. patsnap.comnih.gov Histone hyperacetylation leads to a more relaxed, open chromatin structure, facilitating the access of transcription factors and other regulatory proteins to DNA. nih.govbritannica.com This, in turn, enhances the transcriptional activation of specific genes, including those involved in tumor suppression, cell cycle regulation, apoptosis, and anti-inflammatory responses. patsnap.comnih.govfrontiersin.org
Pre-clinical research has demonstrated that this compound can induce an increase in the levels of acetylated H3 and H4 histones in melanoma cell lines. nih.gov
Inhibitory Activity of this compound on HDAC Isoforms
| HDAC Isoform | EC50 (nM) |
|---|---|
| HDAC1 | 28 |
| HDAC2 | 56 |
| HDAC3 | 21 |
| HDAC4 | 52 |
| HDAC6 | 27 |
| HDAC7 | 163 |
IκB Kinase (IKK) Complex Inhibition
While the primary mechanism of action is through HDAC inhibition, the anti-inflammatory effects of this compound are also linked to the modulation of key inflammatory signaling pathways. The IκB kinase (IKK) complex is a critical component of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a central role in regulating immune and inflammatory responses. Inhibition of this pathway is a key aspect of the compound's anti-inflammatory properties. By suppressing the NF-κB pathway, the compound can reduce the production of pro-inflammatory cytokines. patsnap.com
Hexokinase 2 (HK2) Inhibition
Hexokinase 2 (HK2) is an enzyme that catalyzes the first step in glycolysis and is often overexpressed in cancer cells. biomedres.us It plays a crucial role in the altered glucose metabolism of tumors. biomedres.us Some research suggests that targeting HK2 could be a therapeutic strategy in cancer treatment. biomedres.usnih.gov While this compound is primarily known as an HDAC inhibitor, its broader effects on cellular metabolism and pathways influenced by acetylation may indirectly impact processes involving enzymes like HK2. However, direct, specific inhibition of HK2 by this compound is not its primary described mechanism of action.
Bacterial Histidine Kinase/Walk YycG Inhibition and Biofilm Formation Modulation
The YycG/YycF two-component system is important for biofilm formation in bacteria such as Staphylococcus epidermidis. frontiersin.org Inhibitors targeting the YycG histidine kinase have shown bactericidal and biofilm-killing activities. frontiersin.org Studies on specific YycG inhibitors, such as compounds H2-60 and H2-81, have demonstrated their ability to inhibit biofilm formation and reduce the viability of bacteria within established biofilms. nih.govresearchgate.net While this compound itself has not been extensively characterized as a direct inhibitor of bacterial histidine kinases, the principle of targeting such systems represents a promising strategy for combating biofilm-related infections. nih.gov
Modulation of Biological Pathways
Potential Anti-inflammatory Pathways (Pre-clinical)
Pre-clinical studies have consistently demonstrated the anti-inflammatory properties of this compound. patsnap.comresearchgate.net Its mechanism involves the modulation of several biological pathways that are central to the inflammatory response. patsnap.compatsnap.com
A key anti-inflammatory action is the inhibition of pro-inflammatory cytokine production. patsnap.com In vitro studies using primary human peripheral blood mononuclear cells showed that the compound decreases the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-1 alpha (IL-1α), interleukin-1 beta (IL-1β), and interferon-gamma (IFN-γ) induced by lipopolysaccharide (LPS). caymanchem.com Similarly, in vivo mouse models confirmed a reduction in serum levels of TNF-α and IFN-γ following LPS challenge. caymanchem.com The compound has also been shown to inhibit the production of interleukin-6 (IL-6). patsnap.comwikipedia.org
This reduction in inflammatory mediators contributes to its observed beneficial effects in pre-clinical models of inflammatory conditions, such as reducing inflammatory infiltrate in the muscles of mouse models of Duchenne muscular dystrophy. researchgate.netnih.gov The anti-inflammatory action may directly contribute to long-term benefits like reduced fibrosis. nih.gov
Pre-clinical Effects on Pro-inflammatory Cytokines
| Cytokine | Observed Effect | Model System |
|---|---|---|
| TNF-α | Reduced Secretion/Levels | Human PBMCs (in vitro), Mouse (in vivo) |
| IL-1α | Reduced Secretion | Human PBMCs (in vitro) |
| IL-1β | Reduced Secretion | Human PBMCs (in vitro) |
| IL-6 | Reduced Expression | General (in vitro) |
| IFN-γ | Reduced Secretion/Levels | Human PBMCs (in vitro), Mouse (in vivo) |
Antioxidant Activity Investigations
While the primary focus of research on this compound has been its HDAC inhibitory and anti-inflammatory activities, the modulation of inflammatory pathways often intersects with cellular oxidative stress. Inflammation is closely linked to the production of reactive oxygen species (ROS). nih.gov Some compounds with anti-inflammatory properties also exhibit antioxidant activity by scavenging free radicals or by upregulating endogenous antioxidant defense mechanisms. mdpi.com For instance, studies on N-(2-hydroxy phenyl) acetamide (B32628), a related acetamide derivative, have shown it can alter oxidative stress markers in conjunction with its anti-inflammatory effects in animal models of arthritis. nih.gov However, specific and detailed investigations focusing solely on the direct antioxidant or radical-scavenging capacity of this compound are not extensively documented in the provided search results.
Antimicrobial and Antibiofilm Mechanisms against Bacterial and Fungal Strains (In Vitro/Animal Models)
Derivatives of this compound have demonstrated notable antimicrobial and antibiofilm activities against a range of bacterial and fungal pathogens in laboratory settings. The core structure is viewed as a promising scaffold for the development of new antimicrobial agents.
The antimicrobial efficacy of related salicylanilide (B1680751) derivatives has been documented against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 2.5 to 5.0 mg/mL. mdpi.comresearchgate.net The mechanism of action is thought to involve the inhibition of essential enzymatic processes within the microbial cells. For instance, some derivatives have shown superior efficiency in inhibiting trypsin activity, a key enzyme in many pathological processes, with IC50 values significantly lower than that of acetylsalicylic acid. mdpi.comresearchgate.net
Furthermore, certain benzofuran (B130515) derivatives, which share some structural similarities, have exhibited moderate antibacterial activity against Salmonella typhimurium and Staphylococcus aureus. mdpi.com Some of these related compounds have also displayed antifungal properties against plant-pathogenic fungi such as Penicillium italicum, Fusarium oxysporum, and Colletotrichum musae, with MIC values as low as 12.5 μg/mL. mdpi.com The formation of biofilms, a critical factor in chronic infections, is also a potential target. While direct studies on this compound are not available, the broader class of compounds to which it belongs is actively being investigated for antibiofilm potential.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Class | Test Organism | Activity | MIC/IC50 |
|---|---|---|---|
| Salicylanilide Derivatives | Gram-positive bacteria | Antibacterial | 2.5–5.0 mg/mL |
| Salicylanilide Derivatives | Trypsin | Enzyme Inhibition | 0.04–0.07 mg/mL |
| Benzofuran Derivative 1 | Salmonella typhimurium | Antibacterial | Moderate |
| Benzofuran Derivative 1 | Staphylococcus aureus | Antibacterial | Moderate |
| Benzofuran Derivative 6 | Penicillium italicum | Antifungal | 12.5 μg/mL |
| Benzofuran Derivative 6 | Colletotrichum musae | Antifungal | 12.5–25 μg/mL |
| Benzofuran Derivative 6 | Fusarium oxysporum | Antifungal | - |
Anti-nociceptive Activity in Murine Models
The potential for this compound and its derivatives to alleviate pain has been explored in pre-clinical murine models. These studies suggest a mechanism of action related to the inhibition of inflammatory pathways, a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs).
In a study involving 5-acetamido-2-hydroxy benzoic acid derivatives, significant anti-nociceptive activity was observed in acetic acid-induced writhing tests and hot plate tests in mice. mdpi.com At doses of 20 and 50 mg/kg, one derivative demonstrated a reduction in painful activity by 74% and 75%, respectively, when compared to the control group. mdpi.com This analgesic effect is believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are pivotal in the synthesis of prostaglandins that mediate pain and inflammation. mdpi.com While these findings are for a related compound, they suggest a potential avenue of investigation for this compound.
Inhibition of IgE and IgG Antibody Production
The immunomodulatory potential of this class of compounds extends to their ability to influence antibody production. While direct evidence for this compound is not available, the anti-inflammatory properties observed in related molecules suggest a possible role in modulating immune responses, including the production of immunoglobulins E (IgE) and G (IgG).
The anti-inflammatory activity of related compounds, demonstrated by the inhibition of nitric oxide release in lipopolysaccharide (LPS)-stimulated mouse macrophages, points to an interference with inflammatory signaling pathways. mdpi.com Such pathways are intricately linked with the regulation of B-cell activation and subsequent antibody synthesis. By dampening the inflammatory cascade, these compounds could potentially reduce the production of antibodies, including IgE and IgG, which are central to allergic responses and other immune-mediated conditions. Further research is required to substantiate this hypothesis for the specific compound .
Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factor production and biofilm formation. The inhibition of QS is a promising strategy for combating bacterial infections without exerting selective pressure for resistance. Although direct studies on the QS inhibitory activity of this compound are not present in the reviewed literature, its structural analogs have been investigated for such properties. The ability of related compounds to interfere with biofilm formation suggests a potential mechanism involving the disruption of QS pathways.
Receptor Binding and Ligand-Target Dynamics
Detailed information regarding the specific receptor binding and ligand-target dynamics of this compound is not available in the current body of scientific literature. However, computational docking studies on structurally similar compounds have provided some theoretical insights. For instance, docking studies of 5-acetamido-2-hydroxy benzoic acid derivatives with COX-2 receptors from both Mus musculus and Homo sapiens have suggested a favorable binding affinity. mdpi.com These in-silico analyses are instrumental in predicting potential molecular targets and guiding further experimental validation. Molecular docking of some benzofuran derivatives with murine inducible nitric oxide synthase (iNOS) also indicated a good fit within the active site, forming characteristic hydrogen bonds. mdpi.com
Pre-clinical Pharmacodynamics and Molecular Fate (Non-Human Models)
Comprehensive pre-clinical pharmacodynamic and molecular fate studies, including absorption, distribution, metabolism, and excretion (ADME) profiles for this compound in non-human models, have not been reported in the available literature. Computational tools have been used to predict the pharmacokinetic and toxicological properties of related benzoic acid derivatives, suggesting good bioavailability. mdpi.com However, these are predictive models and require experimental verification. Studies on the plasma protein binding of related sulfonamide-benzamide compounds in human and mouse plasma indicated high protein binding. nih.gov Such information is crucial for understanding the in vivo behavior of a compound but needs to be specifically determined for this compound.
Structure Activity Relationship Sar and Rational Design of 2 2e 2 N Hydroxyimino Acetamido Benzoic Acid Derivatives
Systematic Modification of the Benzoic Acid Moiety
The nature and position of substituents on the phenyl ring play a critical role in modulating biological activity. The electronic properties of these substituents, whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), can alter the molecule's charge distribution, acidity, and potential for hydrogen bonding.
Research on analogous structures, such as anthranilic acid sulfonamides and aryl acetamide (B32628) derivatives, provides valuable insights. Studies have shown a preference for electron-withdrawing groups over electron-donating ones for enhanced activity. For example, in a series of anthranilic acid sulfonamide analogs, a derivative with a strong electron-withdrawing nitro group (NO₂) at the para-position of the N-aryl ring demonstrated the highest cytotoxicity against MOLT-3 human leukemia cells. In contrast, compounds bearing electron-releasing groups like methyl (CH₃) or moderately withdrawing groups like chlorine (Cl) showed lower cytotoxicity. This suggests that reducing the electron density on the N-aryl ring can be beneficial for the biological activity of this class of compounds.
The position of the substituent is also critical. In some series of anthranilic acid derivatives, 2',3' di-substitution on the N-aryl ring has been found to be particularly effective for anti-inflammatory activity. The following table summarizes the effect of different substituents on the cytotoxicity of anthranilic acid sulfonamide analogs.
| Compound ID | Substituent (X) at C-4' | Electronic Property | Cytotoxicity (IC₅₀ in µM) against MOLT-3 cells |
| 5 | NO₂ | Electron-Withdrawing | 25.4 |
| 7 | CH₃ | Electron-Donating | 58.7 |
| 8 | Cl | Electron-Withdrawing (Inductive) | 43.1 |
| 6 | OCH₃ | Electron-Donating | Inactive |
| Data sourced from studies on anthranilic acid sulfonamide analogs. |
The carboxylic acid group is a key pharmacophoric element, often involved in critical binding interactions with biological targets. However, it can also contribute to poor metabolic stability and low cell permeability. Therefore, its derivatization into esters or amides, or its replacement with bioisosteres, is a common strategy in drug design.
Derivatization:
Esters: Conversion of the carboxylic acid to an ester can increase lipophilicity, potentially improving membrane permeability. However, this modification can also lead to a loss of a key hydrogen bonding interaction, and esters are often susceptible to hydrolysis by esterases in vivo.
Amides: Amide derivatives can also modulate the compound's properties. Replacing an ester with an amide has been shown in some molecular series to reduce receptor affinity, possibly due to the increased rigidity of the amide bond.
Bioisosteric Replacement: Bioisosteres are functional groups with similar physicochemical properties to the original group that can improve the compound's profile. Common bioisosteres for carboxylic acids include:
Tetrazoles: Tetrazole rings are one of the most widely used carboxylic acid surrogates. They are acidic, with a pKa similar to carboxylic acids, and can participate in similar ionic and hydrogen bonding interactions while often providing enhanced metabolic stability and oral bioavailability.
Acylsulfonamides: This group also mimics the acidity of carboxylic acids and can form similar hydrogen bond interactions. Derivatives containing acylsulfonamides have shown improved potency in certain classes of receptor antagonists compared to the parent carboxylic acid.
Hydroxamic Acids: While also acidic, hydroxamic acids are known to be effective metal chelators and are incorporated into many enzyme inhibitors. However, they can be prone to rapid hydrolysis in vivo.
The choice of a suitable derivative or bioisostere is context-dependent and aims to balance potency with improved pharmacokinetic properties.
Exploration of the Hydroxyiminoacetyl Chain Modifications
The hydroxyiminoacetyl linker is central to the molecule's structure and presents unique opportunities for optimization, including exploring stereochemistry and the impact of substitutions.
The carbon-nitrogen double bond of the hydroxyimino (oxime) group can exist as two geometric isomers: E (entgegen) and Z (zusammen). The spatial arrangement of the hydroxyl group relative to the rest of the molecule can have a profound impact on biological activity, as it can dictate how the molecule fits into a receptor or active site.
Numerous studies have demonstrated that one isomer is often significantly more active than the other. For a series of verbenone oxime esters evaluated for antifungal and herbicidal activities, the (E)-isomers consistently showed much higher potency than their (Z)-counterparts. This highlights the critical importance of stereochemistry in the rational design of these compounds. The activity difference can be substantial, as shown in the table below.
| Compound | Isomer | Antifungal Activity vs. F. oxysporum (% Inhibition) | Herbicidal Activity vs. B. campestris (% Inhibition) |
| 4n | E | 80.0% | 92.1% |
| 4n | Z | 14.5% | 54.0% |
| Data represents growth inhibition at specified concentrations and is adapted from studies on verbenone oxime esters. |
This stereoselectivity underscores the necessity of synthesizing and testing isomers separately to fully understand the SAR and identify the optimal configuration for biological activity.
Introducing substituents on the α-carbon of the acetamido linker (the carbon atom between the amide and the oxime) can influence the compound's conformation, steric profile, and interaction with its target. A quantitative structure-activity relationship (QSAR) study on a series of α-substituted acetamido-N-benzylacetamide derivatives found that favorable anticonvulsant activity was correlated with specific structural features at this position.
The study revealed that bioactivity was enhanced by:
Highly branched or cyclic α-substituents: These groups may provide optimal steric bulk to fit a specific binding pocket.
Presence of hydrogen-bond acceptors: Functional groups capable of accepting hydrogen bonds on the α-substituent were found to be beneficial.
Absence of hydrogen-bond donors: Conversely, the presence of hydrogen-bond donors at this position was detrimental to activity.
Electron-withdrawing properties: Substituents that pull electron density were also correlated with improved activity.
These findings suggest that the α-position is a sensitive site for modification and that careful selection of substituents based on their steric and electronic properties is crucial for enhancing the biological profile of the lead compound.
The hydroxyimino group itself is often essential for activity. In some studies, its presence has been identified as a crucial element for the desired biological effect. However, modification of this group, such as conversion to oxime ethers or esters, is a common strategy to fine-tune the compound's properties.
Oxime Ethers (O-alkylation): Replacing the hydroxyl hydrogen with an alkyl or aryl group can increase lipophilicity and metabolic stability. However, the size of the substituent is critical. SAR studies on indirubin-3′-oxime ether derivatives indicated that the introduction of bulky substituents to the oxime group generally led to a decrease in anticancer activity. In another study, methyl ethers were found to have higher antibacterial activity than the corresponding benzyl ethers, suggesting that smaller, less bulky groups may be preferred.
Oxime Esters (O-acylation): Acylation of the oxime hydroxyl group is another route to prodrugs or to new analogs with different properties. Oxime esters have been investigated for a wide range of biological activities, including anti-inflammatory and anticancer effects.
The consistent finding across different studies is that while modification of the hydroxyimino group can be beneficial, its complete removal is often detrimental, confirming its importance as a key pharmacophore.
Amide Linkage Variations and Substitutions
The amide bond in 2-[(2E)-2-(N-hydroxyimino)acetamido]benzoic acid is a critical structural element that significantly influences the molecule's conformation and interaction with its biological targets. Variations in this linkage, including the substitution of the amide hydrogen and the exploration of bioisosteric replacements, are key strategies in optimizing the compound's activity.
Bioisosteric Replacements: The amide functional group is susceptible to enzymatic hydrolysis in vivo, which can limit the oral bioavailability of a drug. To address this, the replacement of the amide bond with more stable bioisosteres is a common strategy in medicinal chemistry. drughunter.comcambridgemedchemconsulting.com Bioisosteres are functional groups that possess similar physicochemical properties to the original group and can maintain or improve biological activity. Common amide bioisosteres include:
Heterocyclic Rings: Five- and six-membered heterocycles such as triazoles, oxadiazoles, and imidazoles can mimic the hydrogen bonding properties of the amide group while offering enhanced metabolic stability. drughunter.comcambridgemedchemconsulting.comnih.gov
Other Functional Groups: Esters, carbamates, and ureas can also serve as amide replacements, although they may introduce their own metabolic liabilities. cambridgemedchemconsulting.com
The successful bioisosteric replacement of an amide can lead to compounds with improved metabolic stability, permeability, and bioavailability. nih.gov
Table 1: Common Amide Bioisosteres and Their Rationale
| Bioisostere | Rationale for Replacement | Potential Advantages |
| 1,2,3-Triazole | Mimics the steric and electronic properties of the amide bond. | Increased metabolic stability, resistance to hydrolysis. cambridgemedchemconsulting.com |
| Oxadiazole | Can replicate the hydrogen bonding capabilities and planar geometry of the amide. | Improved metabolic stability and pharmacokinetic profile. nih.gov |
| Imidazole (B134444) | Offers similar hydrogen bonding potential and can participate in pi-stacking interactions. | Enhanced metabolic stability and potential for additional target interactions. drughunter.com |
| Ester | Can act as a hydrogen bond acceptor, similar to the amide carbonyl. | Can be designed as a prodrug moiety, improving solubility or permeability. |
| Urea | Possesses both hydrogen bond donor and acceptor capabilities. | Can form different hydrogen bonding networks with the target. |
Comparative SAR with Related Scaffolds
To gain deeper insights into the SAR of this compound, it is valuable to compare its properties with structurally related scaffolds. These comparisons can reveal key structural features responsible for activity and selectivity.
4-Isomers: The position of the acetamido group on the benzoic acid ring is critical for biological activity. Comparative studies of ortho- and para-substituted benzoic acid derivatives have shown that the substitution pattern can profoundly impact their interaction with biological targets and their subsequent activity. For example, in a study of nitrocatechol-type inhibitors, the attachment position of a substituent relative to the nitro group significantly influenced the regioselectivity of their O-methylation by the enzyme catechol-O-methyltransferase researchgate.net. Similarly, the inhibitory potential of aminobenzoic acid derivatives against cholinesterases is highly dependent on the substitution pattern nih.gov. Therefore, the 2-acetamido substitution in the target compound likely plays a specific role in orienting the molecule within the active site of its target, and the 4-isomer would be expected to exhibit a different biological profile.
Isatin (B1672199) Derivatives: Isatin (1H-indole-2,3-dione) is a versatile scaffold that has been incorporated into a variety of biologically active compounds, including enzyme inhibitors. researchgate.netresearchgate.netnih.gov Isatin-based hydroxamic acids have been developed as potent histone deacetylase (HDAC) inhibitors. researchgate.net The SAR of these compounds reveals that substitutions on the isatin ring can significantly modulate their activity and selectivity. researchgate.netresearchgate.netnih.gov For instance, halogen substituents at specific positions of the isatin ring have been shown to enhance cytotoxic activity. researchgate.net The isatin scaffold, like the benzoic acid core of the title compound, serves as a platform to which a zinc-binding group (the hydroxamic acid) is attached. Comparing the SAR of these two scaffolds can provide insights into the optimal positioning and electronic properties of the aromatic core required for potent inhibition of metalloenzymes. nih.gov
Schiff Bases: Schiff bases derived from isatin have also been extensively studied for their biological activities. The imine linkage in Schiff bases can be considered a bioisostere of the amide bond. The SAR of isatin-based Schiff bases often highlights the importance of the substituents on both the isatin ring and the aromatic ring of the amine component for activity.
Design of Prodrugs and Targeted Delivery Systems (Pre-clinical Theoretical)
The presence of both a carboxylic acid and a hydroxamic acid moiety in this compound can present challenges for its pharmacokinetic profile, such as poor membrane permeability and rapid metabolism. Prodrug strategies offer a promising approach to overcome these limitations. mdpi.comresearchgate.net A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active drug. researchgate.net
Targeting the Carboxylic Acid: The carboxylic acid group can be masked by forming ester prodrugs. This increases the lipophilicity of the molecule, potentially enhancing its oral absorption. rutgers.edu These ester prodrugs can be designed to be cleaved by ubiquitous esterases in the body to release the active carboxylic acid.
Targeting the Hydroxamic Acid: The hydroxamic acid group is a key pharmacophore but can also be a site of metabolic instability. Masking this group can improve the drug's pharmacokinetic properties. Several prodrug strategies for hydroxamic acids have been explored:
O-Acylation: Acylating the hydroxyl group of the hydroxamic acid can create a more lipophilic prodrug that is susceptible to esterase-mediated cleavage.
O-Carbamation: Forming a carbamate at the hydroxyl group is another strategy to create prodrugs with improved cellular uptake. researchgate.net
Targeted Delivery: Prodrugs can be designed for targeted delivery to specific tissues or cells. For example, a prodrug can be linked to a moiety that is recognized by a transporter protein that is overexpressed on cancer cells. rutgers.edunih.gov One such approach involves the use of glucuronide prodrugs, which can be selectively cleaved by β-glucuronidase, an enzyme that is often upregulated in tumor microenvironments. nih.gov
Table 2: Theoretical Prodrug Strategies for this compound
| Prodrug Moiety | Target Functional Group | Activation Mechanism | Potential Advantage |
| Ethyl Ester | Carboxylic Acid | Esterase hydrolysis | Increased lipophilicity and oral absorption. rutgers.edu |
| O-Acetyl | Hydroxamic Acid | Esterase hydrolysis | Masking of the polar hydroxamic acid, improved permeability. |
| O-Carbamate | Hydroxamic Acid | Carbamidase/Esterase hydrolysis | Enhanced cellular uptake and stability. researchgate.net |
| Glucuronide | Hydroxamic Acid or Carboxylic Acid | β-glucuronidase cleavage | Targeted delivery to tumor tissues. nih.gov |
Combinatorial Chemistry and Library Synthesis for SAR Exploration
Combinatorial chemistry is a powerful tool for rapidly generating large libraries of structurally diverse compounds for high-throughput screening and SAR exploration. combichemistry.com This approach can be applied to the this compound scaffold to systematically explore the effects of various substituents on its biological activity.
Solid-Phase Synthesis: Solid-phase synthesis is a key technology in combinatorial chemistry, allowing for the efficient synthesis and purification of compound libraries. nih.gov For the synthesis of a library based on the target compound, a suitable starting material, such as 2-aminobenzoic acid, could be attached to a solid support. Subsequent reactions could then be carried out in a parallel or split-and-mix fashion to introduce diversity at different positions of the molecule.
Library Design: A combinatorial library could be designed to explore variations at several key positions:
Amide Linkage: A variety of carboxylic acids could be coupled to the 2-amino group to explore different side chains.
Phenyl Ring: A library of substituted 2-aminobenzoic acids could be used as starting materials to investigate the effect of different substituents on the aromatic ring.
Hydroxamic Acid: While the hydroxamic acid is likely essential for activity, its replacement with other zinc-binding groups could be explored to modulate potency and selectivity. nih.gov
The resulting library of compounds could then be screened against a panel of biological targets to identify novel hits and to build a comprehensive SAR model for this chemical class. This information would be invaluable for the rational design of next-generation derivatives with improved therapeutic potential.
Computational Chemistry and Cheminformatics in the Study of 2 2e 2 N Hydroxyimino Acetamido Benzoic Acid
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a highly detailed understanding of the electronic properties of a molecule. nih.govbiointerfaceresearch.com These methods are used to study the intrinsic properties of 2-[(2E)-2-(N-hydroxyimino)acetamido]benzoic acid, such as its geometry, stability, and reactivity, independent of its interaction with a biological target. mdpi.com DFT calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311G+(d,p), to achieve a balance between accuracy and computational cost. nih.govresearchgate.net
A molecule can exist in various spatial arrangements, or conformations, due to the rotation around its single bonds. The conformational energy landscape is a map of the potential energy of a molecule as a function of its geometry. By performing DFT calculations, the energy of different conformers of this compound can be determined. This analysis helps identify the most stable, low-energy conformations that the molecule is likely to adopt. researchgate.net Understanding the preferred conformation is crucial, as it is often this low-energy state that interacts with a biological receptor. The calculations involve systematically rotating key dihedral angles (e.g., around the amide bond and the bond connecting the acetamido group to the benzoic acid ring) and calculating the energy for each resulting structure.
Interactive Table: Hypothetical Relative Energies of Conformers
| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kJ/mol) |
| A (Global Minimum) | 178.5 | 45.2 | 0.00 |
| B | -179.1 | -44.8 | 2.50 |
| C | 10.2 | 50.1 | 15.8 |
| D | 12.5 | -48.9 | 18.2 |
The electronic characteristics of a molecule are fundamental to its reactivity and intermolecular interactions. DFT is used to compute key electronic properties:
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution on the surface of a molecule. actascientific.com It maps regions of positive and negative electrostatic potential, which are crucial for identifying sites prone to electrophilic and nucleophilic attack, respectively. researchgate.net For this compound, the MEP would likely show negative potential (red/yellow regions) around the oxygen atoms of the carboxylic acid, amide, and hydroxyimino groups, indicating these are sites for hydrogen bond acceptance. Positive potential (blue regions) would be expected around the acidic and amide hydrogens, indicating hydrogen bond donor sites. actascientific.comresearchgate.net
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of the molecule's chemical reactivity and kinetic stability. ijcaonline.org A smaller energy gap suggests higher reactivity. From the HOMO and LUMO energies, global reactivity descriptors can be calculated.
Interactive Table: Calculated Electronic Properties
| Property | Definition | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO – EHOMO | Chemical reactivity, stability |
| Chemical Hardness (η) | (ELUMO – EHOMO) / 2 | Resistance to change in electron distribution |
| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | Power to attract electrons |
Molecular Dynamics (MD) Simulations for Ligand-Protein Interaction Dynamics
While molecular docking provides a static view of the binding event, Molecular Dynamics (MD) simulations offer a dynamic perspective. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. utupub.fi By simulating a ligand-protein complex in a realistic environment (typically including water and ions) for a period of nanoseconds to microseconds, MD can assess the stability of the docked pose and reveal the flexibility of both the ligand and the protein. nih.govunimi.it
The process begins with the best pose obtained from molecular docking. This complex is solvated in a water box, and ions are added to neutralize the system. The system is then minimized, heated to a physiological temperature, and equilibrated before the production simulation is run.
Key analyses from an MD simulation include:
Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated over the simulation time to assess the stability of the complex. A stable, plateauing RMSD curve suggests that the complex has reached equilibrium and the ligand remains securely bound. utupub.fi
Root Mean Square Fluctuation (RMSF): RMSF is calculated for each amino acid residue to identify flexible and rigid regions of the protein. High fluctuations in active site residues can indicate important dynamic movements related to ligand binding.
Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein throughout the simulation is monitored. Stable hydrogen bonds are strong indicators of a favorable and specific interaction.
MD simulations provide a more realistic and comprehensive picture of the binding event, validating docking results and offering insights into the conformational changes and key interactions that stabilize the complex over time. najah.edunih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity.
Development of Predictive Models
The development of a predictive QSAR model for a series of analogs of this compound would begin with the generation of a dataset of structurally similar compounds with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition). The process involves several key steps:
Data Set Preparation: A series of analogs would be synthesized or curated, with modifications to the benzoic acid ring, the acetamido linker, or the N-hydroxyimino group. Their biological activity against a specific target would be measured under uniform experimental conditions.
Molecular Descriptor Calculation: For each molecule in the series, a wide array of molecular descriptors would be calculated. These numerical values represent various aspects of the molecule's physicochemical properties.
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest (RF) and Support Vector Machines (SVM) would be used to build a mathematical equation linking the descriptors (independent variables) to the biological activity (dependent variable).
Model Validation: The predictive power of the resulting model would be rigorously assessed using internal and external validation techniques to ensure its robustness and ability to predict the activity of new, untested compounds.
Identification of Key Molecular Descriptors for Biological Activity
A primary outcome of a QSAR study is the identification of molecular descriptors that have the most significant impact on biological activity. For a molecule like this compound, these descriptors would likely fall into several categories:
Electronic Descriptors: These describe the distribution of electrons in the molecule. For instance, the partial charges on the atoms of the carboxylic acid and N-hydroxyimino groups could be crucial for hydrogen bonding with a biological target.
Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular volume or surface area could influence how well the compound fits into a receptor's binding pocket.
Hydrophobic Descriptors: These quantify the molecule's lipophilicity (e.g., LogP). The balance of hydrophilic (carboxylic acid, hydroxyimino) and relatively hydrophobic (benzoic ring) regions would be critical for both target interaction and membrane permeability.
Topological Descriptors: These are numerical representations of molecular connectivity and branching.
An illustrative QSAR analysis might reveal the importance of specific descriptors as shown in the hypothetical table below.
| Molecular Descriptor | Descriptor Type | Hypothetical Correlation with Activity | Potential Rationale |
|---|---|---|---|
| LogP | Hydrophobic | Negative | Higher polarity may favor interaction with a polar active site. |
| Dipole Moment | Electronic | Positive | A higher dipole moment may enhance electrostatic interactions with the target. |
| Number of Hydrogen Bond Donors | Topological/Physicochemical | Positive | Indicates the importance of hydrogen bonding from the -COOH and =N-OH groups. |
| Molecular Surface Area | Steric | Negative | Suggests a constrained binding pocket where smaller analogs are more active. |
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Pre-clinical Lead Optimization
Before a compound can be considered for further development, its pharmacokinetic properties must be evaluated. In silico ADME prediction provides an early, cost-effective assessment of a compound's likely behavior in an organism. These models use the chemical structure to predict various ADME parameters. For this compound, key predictions would include:
Distribution: Estimating properties like plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. High PPB can reduce the amount of free drug available to act on its target. The carboxylic acid group would likely limit BBB penetration.
Metabolism: Identifying potential sites of metabolic transformation by cytochrome P450 enzymes. The aromatic ring is a common site for hydroxylation.
Excretion: Predicting the route and rate of elimination from the body.
These predictions are often guided by established principles like Lipinski's Rule of Five, which assesses the "drug-likeness" of a molecule based on properties like molecular weight, LogP, and the number of hydrogen bond donors and acceptors.
The following interactive table presents a hypothetical in silico ADME profile for the parent compound.
| ADME Property | Predicted Value (Illustrative) | Interpretation |
|---|---|---|
| Molecular Weight | 224.18 g/mol | Complies with Lipinski's Rule (<500) |
| LogP | 1.35 | Complies with Lipinski's Rule (<5) |
| H-Bond Donors | 3 | Complies with Lipinski's Rule (≤5) |
| H-Bond Acceptors | 5 | Complies with Lipinski's Rule (≤10) |
| Caco-2 Permeability | Low | Suggests potentially poor oral absorption. |
| Blood-Brain Barrier Permeation | No | Unlikely to cross the BBB due to polarity. |
De Novo Design and Virtual Screening for Novel Analogs
Should initial studies suggest that this compound has promising activity but a suboptimal ADME profile, computational methods can be used to design superior analogs.
Virtual Screening: This technique involves searching large databases of existing chemical compounds to find molecules that are structurally or electronically similar to the parent compound or are predicted to bind to its biological target. A pharmacophore model, which defines the essential 3D arrangement of functional groups required for activity (e.g., a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic ring), could be built based on the parent compound. This model would then be used as a 3D query to filter large compound libraries, identifying diverse structures that could possess similar biological activity. nih.govnih.gov
De Novo Design: This method uses algorithms to "grow" novel molecules within the constraints of a target's binding site. Starting with a scaffold like the benzoic acid ring of the parent compound, the software can add fragments from a virtual library to design entirely new molecules that are optimized for binding affinity and other desired properties. This approach allows for the exploration of novel chemical space beyond what is available in existing compound databases.
These computational strategies provide powerful tools for the rational design and optimization of drug candidates, guiding synthetic chemistry efforts toward molecules with the highest probability of success.
Future Research Directions and Translational Potential of 2 2e 2 N Hydroxyimino Acetamido Benzoic Acid in Pre Clinical Development
Exploration of Novel Molecular Targets
The hydroxamic acid group within 2-[(2E)-2-(N-hydroxyimino)acetamido]benzoic acid is a key feature that suggests its potential as an inhibitor of metalloenzymes. A primary area of future investigation will be the comprehensive screening of this compound against a wide array of molecular targets.
Histone Deacetylases (HDACs): Hydroxamic acids are a well-established class of HDAC inhibitors. tandfonline.comtaylorandfrancis.com These enzymes play a crucial role in epigenetic regulation, and their dysregulation is implicated in various cancers and other diseases. tandfonline.comacs.org Future research should focus on determining the inhibitory activity and isoform selectivity of this compound against the different classes of HDACs. Understanding its specific HDAC inhibition profile will be critical in defining its potential therapeutic applications. For instance, selective HDAC6 inhibition has shown promise in treating inflammatory conditions and neurodegenerative diseases. acs.org
Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in tissue remodeling and cancer metastasis. The hydroxamic acid moiety can chelate the zinc ion in the active site of MMPs, leading to their inhibition. Investigating the inhibitory potential of this compound against various MMPs could reveal applications in oncology and inflammatory diseases.
Other Metalloenzymes: The exploration should not be limited to HDACs and MMPs. Other metalloenzymes, such as urease and aminopeptidases, could also be potential targets. A broad-based enzymatic screening approach will be essential to uncover novel and unexpected molecular targets for this compound.
Table 1: Potential Molecular Targets for this compound
| Target Class | Specific Examples | Potential Therapeutic Area |
| Histone Deacetylases (HDACs) | HDAC1, HDAC6, Sirtuins | Cancer, Neurodegenerative Diseases, Inflammation |
| Matrix Metalloproteinases (MMPs) | MMP-2, MMP-9 | Cancer Metastasis, Arthritis |
| Other Metalloenzymes | Urease, Aminopeptidases | Infectious Diseases, Cancer |
Development as Chemical Probes for Biological Systems
A well-characterized small molecule inhibitor can be a valuable tool for studying biological pathways. If this compound is found to be a potent and selective inhibitor of a particular target, it could be developed into a chemical probe. This would involve synthesizing derivatives with tags for visualization (e.g., fluorescent dyes) or for affinity-based protein profiling to identify its interacting partners within the cell. Such probes would be invaluable for elucidating the physiological and pathological roles of its target protein.
Integration into Multi-component Therapeutic Strategies (Pre-clinical)
The potential of 2-[(2E)-2-(N-hydroxyimino)acetamido)benzoic acid to be part of combination therapies should be explored at the pre-clinical level.
Combination with Chemotherapy: In oncology, HDAC inhibitors have been shown to sensitize cancer cells to conventional chemotherapeutic agents. acs.org Pre-clinical studies could investigate the synergistic effects of this compound with standard-of-care chemotherapy drugs in various cancer cell lines and animal models.
Hybrid Molecule Design: An emerging strategy in drug discovery is the creation of hybrid molecules that can modulate multiple targets simultaneously. tandfonline.com The structure of this compound could serve as a scaffold for the design of such hybrids. For example, incorporating moieties known to interact with other cancer-related targets could lead to dual-action drugs with enhanced efficacy and a reduced likelihood of drug resistance. tandfonline.com
Advanced Animal Model Studies for Efficacy and Mechanism Confirmation
Initial in vitro findings must be validated in vivo. The use of advanced animal models will be crucial to assess the therapeutic efficacy and to confirm the mechanism of action of this compound.
Xenograft and Genetically Engineered Mouse Models: For oncology applications, xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard tool. acs.org Furthermore, genetically engineered mouse models (GEMMs) that spontaneously develop tumors resembling human cancers can provide a more accurate representation of the disease. acs.org These models will be essential for evaluating the anti-tumor activity of the compound.
Disease-Specific Animal Models: For other potential therapeutic areas, such as inflammatory or neurodegenerative diseases, relevant animal models will need to be employed. For instance, collagen-induced arthritis models could be used to test its anti-inflammatory effects. acs.org
Strategies for Overcoming Pre-clinical Challenges in Lead Development
The development of any new therapeutic agent is fraught with challenges. Proactive strategies to address these potential hurdles will be necessary.
Pharmacokinetic Optimization: Hydroxamic acid-based compounds can sometimes suffer from poor pharmacokinetic properties, such as rapid metabolism. acs.org Early studies should focus on assessing the metabolic stability and pharmacokinetic profile of this compound. If necessary, medicinal chemistry efforts can be directed towards modifying the structure to improve its drug-like properties without compromising its activity.
Selectivity and Off-Target Effects: A lack of selectivity can lead to off-target effects and toxicity. Comprehensive selectivity profiling against a panel of related and unrelated targets is essential. If off-target activities are identified, structural modifications may be required to enhance selectivity.
Table 2: Pre-clinical Development Challenges and Mitigation Strategies
| Challenge | Potential Mitigation Strategy |
| Poor Pharmacokinetics | Structural modification to improve metabolic stability and bioavailability. |
| Lack of Selectivity | Structure-activity relationship (SAR) studies to identify moieties contributing to off-target effects. |
| In vivo Toxicity | Dose-ranging toxicity studies in relevant animal models. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-[(2E)-2-(N-hydroxyimino)acetamido]benzoic acid?
- Methodological Answer : The synthesis typically involves coupling 2-aminobenzoic acid derivatives with activated acetamido intermediates. For example, bromoacetamido precursors (e.g., 2-(2-bromoacetamido)benzoic acid) can be synthesized via reaction with bromoacetyl bromide in anhydrous dichloromethane, followed by substitution with hydroxylamine to introduce the hydroxyimino group . Purification often employs recrystallization from ethanol or acetone, achieving yields >75% .
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?
- Methodological Answer : Single-crystal X-ray diffraction reveals a triclinic system (space group P1) with unit cell parameters a = 4.8774 Å, b = 9.470 Å, c = 12.719 Å. The planar geometry is stabilized by O–H⋯O and C–H⋯O hydrogen bonds, forming chains parallel to the [111] direction. Synchrotron radiation (λ = 0.71073 Å) and SHELX software are critical for refinement .
Q. What spectroscopic techniques validate the E-configuration of the hydroxyimino group?
- Methodological Answer : The E-configuration is confirmed via ¹H NMR (δ ~8.5 ppm for imino proton) and FT-IR (C=N stretch at ~1630 cm⁻¹). UV-Vis spectroscopy (λ_max ~280 nm) and computational methods (DFT) further corroborate the trans arrangement .
Advanced Research Questions
Q. How does the hydroxyimino group influence reactivity in nucleophilic substitution or redox reactions?
- Methodological Answer : The hydroxyimino moiety acts as a bidentate ligand, enabling coordination with transition metals (e.g., Cu²⁺, Fe³⁺) in catalytic systems. Its redox activity is studied via cyclic voltammetry, showing reversible oxidation peaks at +0.45 V vs. Ag/AgCl. Kinetic studies reveal second-order dependence in reactions with thiols, suggesting nucleophilic attack at the imino carbon .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., pH, solvent polarity). Standardized protocols (CLSI guidelines) and dose-response curves (IC₅₀ values) are recommended. For instance, in Staphylococcus aureus assays (MIC = 32 µg/mL), activity is pH-dependent due to protonation of the carboxylate group .
Q. How can computational modeling predict the compound’s binding affinity to biological targets like TRPM4 ion channels?
- Methodological Answer : Molecular docking (AutoDock Vina) with TRPM4 (PDB ID: 6BC7) identifies hydrogen bonds between the hydroxyimino group and Glu543/Arg582 residues. MD simulations (GROMACS) over 100 ns validate stability (RMSD < 2.0 Å), correlating with experimental IC₅₀ values (~1.5 µM) .
Q. What role does the acetamido bridge play in modulating solubility and bioavailability?
- Methodological Answer : The acetamido group enhances solubility in polar solvents (logP = 1.2) but reduces membrane permeability. Prodrug strategies (e.g., methyl esterification of the carboxylate) improve oral bioavailability (AUC₀–24 = 12 µg·h/mL in murine models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
